Idarubicin hydrochloride is a synthetic antineoplastic compound classified as a second-generation anthracycline. [] It is an analog of daunorubicin, another anthracycline, but differs in the substituent at the C4 position of the aglycone portion. [] This structural difference enhances its lipophilicity, potentially leading to increased cellular uptake and efficacy compared to daunorubicin. [] Idarubicin hydrochloride serves as a valuable tool in scientific research, particularly in the fields of oncology and hematology.
Idarubicin hydrochloride is synthesized from natural products derived from the fermentation of Streptomyces species, which produce daunorubicin. The structural formula of idarubicin hydrochloride is represented as 5,12-Naphthacenedione, 9-acetyl-7-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,9,11-trihydroxyhydrochloride, (7S-cis) . This compound falls under the category of anthracyclines, which are known for their potent anticancer properties.
The synthesis of idarubicin hydrochloride involves several key steps:
Recent methodologies have emphasized optimizing reaction conditions to improve yields and reduce by-products. For example, using specific catalysts like rhodium complexes has been shown to enhance the efficiency of functionalization steps in synthesizing idarubicinone from tetracene .
Idarubicin hydrochloride has a complex molecular structure characterized by a tetracyclic ring system typical of anthracycline compounds. Its molecular formula is C₂₁H₂₃ClN₂O₁₃, with a molecular weight of approximately 403.87 g/mol. The compound features:
The three-dimensional conformation of idarubicin allows it to intercalate into DNA strands effectively, disrupting replication and transcription processes .
Idarubicin hydrochloride participates in several chemical reactions relevant to its pharmaceutical application:
Idarubicin functions primarily through:
These mechanisms collectively lead to apoptosis in rapidly dividing cancer cells, making idarubicin an effective treatment option for leukemia .
Idarubicin hydrochloride exhibits several notable physical and chemical properties:
These properties are critical for formulation development and ensuring effective delivery during clinical use.
Idarubicin hydrochloride is primarily used in oncology for:
Clinical studies have demonstrated its effectiveness when administered alone or alongside other cytotoxic agents like cytarabine . Ongoing research continues to explore new formulations and delivery methods that could enhance therapeutic outcomes while minimizing toxicity.
Idarubicin hydrochloride (C₂₆H₂₈ClNO₉) is a semisynthetic anthracycline derivative distinguished by the absence of a methoxy group at the C-4 position of its tetracyclic aglycone, 4-demethoxydaunorubicinone (Figure 1). This aglycone is glycosidically linked to daunosamine, a 3-amino-2,3,6-trideoxy-ʟ-arabino-hexopyranose sugar. The planar anthraquinone system facilitates DNA intercalation, while the daunosamine moiety provides critical hydrogen-bonding interactions with the DNA minor groove. The stereochemistry at C-7 (ʟ-arabino configuration) and C-9 (S-configuration) governs spatial orientation during target binding. The hydrochloride salt enhances water solubility (1 mg/mL), though the compound exhibits higher lipophilicity (Log P = 1.9) compared to daunorubicin (Log P = 1.73), primarily due to the 4-demethoxy modification [9] [6].
Table 1: Key Molecular Features of Idarubicin Hydrochloride
Component | Structural Feature | Functional Implication |
---|---|---|
Aglycone | 4-Demethoxydaunorubicinone | Enhanced lipophilicity and DNA intercalation affinity |
Sugar Moiety | Daunosamine (3-amino-2,3,6-trideoxy-ʟ-arabino-hexose) | DNA minor groove recognition and binding |
Stereochemical Centers | C-7 (ʟ-configuration), C-9 (S-configuration) | Optimal spatial positioning for target interaction |
Ionizable Group | Protonatable amine (pKa ~8.5) | Solubility in aqueous acidic media |
The anthracycline scaffold's bioactivity is exquisitely sensitive to structural modifications:
Table 2: Impact of Structural Modifications on Anthracycline Bioactivity
Modification | Example Compound | Effect on Cytotoxicity | Effect on Cardiotoxicity |
---|---|---|---|
C-4 Demethoxylation | Idarubicin | ↑↑ | ↓ |
N-Dimethylation | N,N-Dimethyldoxorubicin | ↔ to ↑ | ↓↓↓ |
Trisaccharide Chain | Aclarubicin | ↑ | ↓↓↓ |
C-13 Reduction (to alcohol) | Idarubicinol | ↔ | ↔ |
Idarubicin hydrochloride shares core structural elements with first-generation anthracyclines but exhibits distinct pharmacological behaviors:
Advanced spectroscopic techniques unequivocally characterize idarubicin hydrochloride’s structure and dynamics:
Idarubicin hydrochloride’s stability is contingent on pH, temperature, and concentration:
Table 3: Stability of Idarubicin Hydrochloride Formulations
Formulation | Storage Conditions | Stability Duration | Key Degradation Pathway |
---|---|---|---|
Undiluted (1 mg/mL in vial) | 2°C–8°C, light-protected | 72 hours | Hydrolysis (acid-catalyzed) |
High-concentration (4 mg/mL in syringe) | 2°C–8°C, light-protected | 7 days | Aggregation, hydrolysis |
Diluted infusion (0.1–0.73 mg/mL in PO bag) | 2°C–8°C, light-protected | 28 days | Oxidation, deamination |
The compound’s instability at room temperature and in saline (ion-catalyzed degradation) necessitates strict adherence to refrigerated, light-protected handling [4] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7